H-Glu-OtBu.HCl
CAS No.: 144313-55-3
Cat. No.: VC0555467
Molecular Formula: C9H18ClNO4
Molecular Weight: 239.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144313-55-3 |
---|---|
Molecular Formula | C9H18ClNO4 |
Molecular Weight | 239.7 |
IUPAC Name | (4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m0./s1 |
Standard InChI Key | RKBSTOCWFXYRNS-RGMNGODLSA-N |
SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |
Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |
Introduction
Chemical Identity and Nomenclature
H-Glu-OtBu.HCl represents a family of glutamic acid derivatives with tert-butyl ester protection. This terminology encompasses several specific compounds depending on which carboxylic acid group contains the tert-butyl protection. The most common variants include:
Key Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
H-Glu(OtBu)-OtBu.HCl (Di-tert-butyl L-glutamate HCl) | 32677-01-3 | C₁₃H₂₆ClNO₄ | 295.80 |
H-Glu(OtBu)-NH₂.HCl (tert-butyl (4S)-4-amino-4-carbamoylbutanoate HCl) | 108607-02-9 | C₉H₁₉ClN₂O₃ | 238.71 |
H-Glu(OBzl)-OtBu.HCl (γ-benzyl α-tert-butyl L-glutamate HCl) | 105590-97-4 | C₁₆H₂₄ClNO₄ | 329.82 |
H-Glu(OMe)-OtBu.HCl | 34582-33-7 | C₁₀H₂₀ClNO₄ | 253.7 |
These compounds are distinguished by their protection pattern, with the most common being the di-tert-butyl ester (H-Glu(OtBu)-OtBu.HCl), where both carboxylic acid groups are protected with tert-butyl groups .
IUPAC Nomenclature
The formal IUPAC names for these compounds reflect their structural features:
-
H-Glu(OtBu)-OtBu.HCl: Di-tert-butyl (2S)-2-aminopentanedioate hydrochloride
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H-Glu(OtBu)-NH₂.HCl: tert-butyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride
The "H-" prefix indicates the free amino group, while ".HCl" denotes the hydrochloride salt form .
Physical and Chemical Properties
These glutamic acid derivatives exhibit distinctive physical and chemical characteristics that influence their applications in synthesis and research.
Physical Properties
Property | H-Glu(OtBu)-OtBu.HCl | H-Glu(OtBu)-NH₂.HCl |
---|---|---|
Physical State | White to light yellow powder/crystal | Solid |
Melting Point | 118.0-122.0°C | Not available |
Specific Rotation | +22.0 to +26.0° (c=1, ethanol) | Not available |
Solubility | Soluble in ethanol, dichloromethane | Soluble in water, DMSO |
Appearance | White to light yellow powder to crystal | White solid |
The physical state is typically a white to light yellow crystalline powder, with melting points ranging from 118-122°C for H-Glu(OtBu)-OtBu.HCl .
Chemical Properties
These compounds contain several reactive functional groups:
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A free amino group (-NH₂) at the α-carbon
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Protected carboxyl group(s) with tert-butyl ester(s)
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Hydrochloride salt form enhancing water solubility
The tert-butyl ester groups are acid-labile, cleaving under acidic conditions (typically trifluoroacetic acid) to regenerate the free carboxylic acid groups . This orthogonal protection strategy allows selective deprotection without affecting other functional groups in complex molecules.
Synthesis Methods
Several synthetic routes exist for preparing these glutamic acid derivatives, with the specific approach depending on the desired product.
Desalting Process
For applications requiring the free base form, a desalting process can be employed:
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Dissolution in sodium hydrogen carbonate aqueous solution
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Extraction with ethyl acetate
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Washing with sodium chloride solution
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Drying with calcium sulfate
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Evaporation of solvent
This process converts the hydrochloride salt to the free base form, as evidenced by near-infrared spectral changes showing bands at 4950 and 4735 cm⁻¹ corresponding to the free amino group .
Applications and Uses
Glutamic acid tert-butyl ester hydrochloride derivatives serve multiple purposes in chemical and pharmaceutical research.
Peptide Synthesis
These compounds function as key building blocks in peptide synthesis, where the protected carboxyl groups allow selective formation of peptide bonds. The hydrochloride salt form enhances solubility in aqueous and polar organic solvents, facilitating reaction conditions .
Pharmaceutical Research
Several applications in pharmaceutical development include:
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Substance P antagonist synthesis: H-Glu(OtBu)-OtBu.HCl serves as a starting material for synthesizing potent antagonists of substance P, a neuropeptide involved in pain transmission .
Research Applications
These compounds have been utilized in developing:
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Unimolecular micelles based on dendritic poly(γ-L-benzyl glutamate) cores
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Synthesis of bioactive peptides with modified glutaminyl and methioninyl residues
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Development of substance P antagonists without using D-amino acids
Compound | Storage Temperature | Special Conditions |
---|---|---|
H-Glu(OtBu)-OtBu.HCl | -20°C (Frozen) | Under inert gas |
H-Glu(OtBu)-NH₂.HCl | 2-8°C | Standard conditions |
Most glutamic acid tert-butyl ester derivatives should be stored frozen at -20°C under inert gas atmosphere due to their sensitivity to air, moisture, and heat .
Supplier | Catalog Number | Package Size | Price Range (as of 2025) |
---|---|---|---|
TCI | D6026 | 5g | $61.00 |
TCI | D6026 | 25g | $213.00 |
Aladdin Scientific | H183880-250mg | 250mg | $20.90 |
Aladdin Scientific | H183880-25g | 25g | $719.90 |
Aapptec | AHE118 | 5g | $55.00 |
These compounds are available in various package sizes, from 250 mg to 100 g, with prices ranging accordingly .
Quality Control Specifications
Standard quality control methods include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume